molecular formula C12H11ClF2N2O2 B2588079 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide CAS No. 1797913-22-4

3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide

Cat. No. B2588079
CAS RN: 1797913-22-4
M. Wt: 288.68
InChI Key: IXIUJGCYSUKSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that has been extensively researched in the field of cystic fibrosis. CFTR inhibitor-172 is known to block the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating chloride ion transport across cell membranes.

Scientific Research Applications

3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 has been extensively researched in the field of cystic fibrosis. It has been shown to be a potent inhibitor of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide function, and has been used in numerous studies to investigate the role of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide in various physiological processes. 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 has also been used to screen for potential drug candidates for the treatment of cystic fibrosis.

Mechanism of Action

3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 blocks the function of the 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide protein by binding to a specific site on the protein. This prevents the protein from regulating chloride ion transport across cell membranes, leading to a decrease in chloride ion secretion. This decrease in chloride ion secretion has been shown to be beneficial in the treatment of cystic fibrosis.
Biochemical and Physiological Effects:
3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease chloride ion secretion, which is beneficial in the treatment of cystic fibrosis. It has also been shown to inhibit the activity of other chloride channels, which could have potential therapeutic applications in other diseases.

Advantages and Limitations for Lab Experiments

3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 has several advantages for lab experiments. It is a potent and specific inhibitor of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide function, which makes it a valuable tool for investigating the role of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide in various physiological processes. However, 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may not accurately reflect the effects of genetic mutations on 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide function.

Future Directions

There are several future directions for research on 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172. One area of research is the development of more potent and specific 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitors. Another area of research is the investigation of the role of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide in other physiological processes, such as ion transport in the gastrointestinal tract. Additionally, 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 could be used as a tool to investigate the effects of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide mutations on ion transport and other physiological processes.

Synthesis Methods

The synthesis of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 involves several steps. The starting material is 3-chloro-2,4-difluorobenzonitrile, which is reacted with 2-methoxy-1-methylethylamine to form the corresponding amine. This amine is then reacted with 3-chloro-2,4-difluorobenzoyl chloride to form the final product, 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172.

properties

IUPAC Name

3-chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2N2O2/c1-12(5-16,6-19-2)17-11(18)7-3-4-8(14)9(13)10(7)15/h3-4H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIUJGCYSUKSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=C(C(=C(C=C1)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.